molecular formula C11H18ClN3O2 B6199432 ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride CAS No. 2680527-99-3

ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B6199432
CAS No.: 2680527-99-3
M. Wt: 259.7
InChI Key:
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Description

Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine derivative, followed by the formation of the pyrazole ring. The final step involves esterification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Ammonia, primary amines.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, other derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine and pyrazole rings are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride can be compared to other piperidine and pyrazole derivatives:

Similar Compounds

  • Piperine
  • Evodiamine
  • Celecoxib
  • Rimonabant

This compound stands out due to its unique combination of piperidine and pyrazole rings, offering a versatile scaffold for drug development and other applications.

Properties

CAS No.

2680527-99-3

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.7

Purity

95

Origin of Product

United States

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